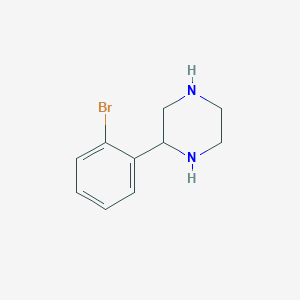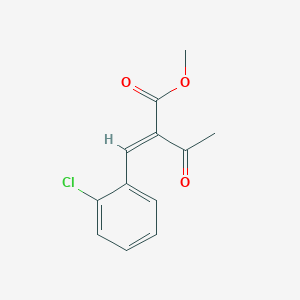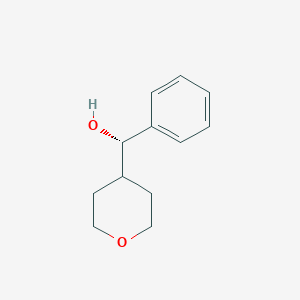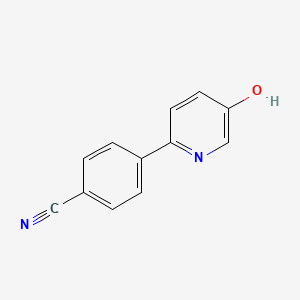
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one
Übersicht
Beschreibung
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one, commonly referred to as (R)-BTTE, is a synthetic compound that has been studied for its potential applications in a variety of scientific research applications. It is a chiral compound, meaning it has two distinct forms, with each form having a different molecular structure and thus different properties. This compound has been of particular interest to scientists due to its unique properties, which make it well-suited for a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications
Microwave-Assisted Synthesis : This compound and its derivatives have been synthesized using microwave-assisted methods, which offer a convenient and efficient route for preparation. The synthesis of related 4-Benzyl-2-thioxothiazolidin derivatives is significant in the field of organic chemistry due to their potential applications in various biological activities (Zidar, Kladnik, & Kikelj, 2009).
Antimicrobial Properties : Derivatives of this compound have been studied for their antimicrobial properties. Research has shown that certain derivatives exhibit notable activity against Staphylococcus aureus, indicating potential applications in treating bacterial infections (Frolov, Horishny, Blinder, Ostapiuk, & Matiychuk, 2017).
Quantitative Structure-Activity Relationship (QSAR) Analysis : The compound and its derivatives have been subject to QSAR analysis, particularly in relation to their H1-antihistamine activity. This involves studying the relationship between chemical structure and biological activity, which is crucial for drug development (Brzezińska, Kośka, & Walczyński, 2003).
Anticancer Activity : Some derivatives have shown anticancer activity in vitro, particularly against leukemia, melanoma, lung, colon, and other cancer cell lines. This suggests potential use in cancer therapy (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Solvent and Temperature Influences
- Influence on Molecular Interactions : The impact of temperature and solvents on the molecular interactions of derivatives has been studied. This research is important for understanding how external conditions affect the properties and potential applications of these compounds (Godhani, Mulani, & Mehta, 2019).
Structural and Catalytic Properties
Structural Analysis : Detailed structural analysis, including X-ray diffraction studies, has been conducted on these compounds, providing insights into their molecular conformation which is essential for their application in various chemical reactions (Shoair, El‐Bindary, & El-kader, 2017).
Catalytic Properties : Certain derivatives have been evaluated as catalysts in oxidation reactions, demonstrating the versatility and potential utility of these compounds in synthetic chemistry and industrial applications (Shoair, El‐Bindary, & El-kader, 2017).
Eigenschaften
IUPAC Name |
1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIOICUNOVAZNH-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1=S)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](CSC1=S)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3166328.png)






![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B3166367.png)
![9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]-](/img/structure/B3166373.png)




![5-Chloro-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B3166416.png)